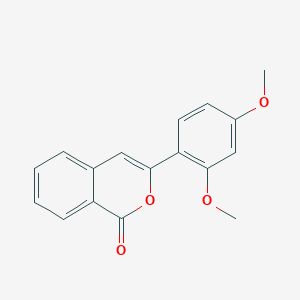
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.299. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a 2,4-dimethoxyphenyl group at the 3-position .
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with aromatic aldehydes. The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:
- 3-Phenyl-1H-2-benzopyran-1-one
- 3-(4-methoxyphenyl)-1H-2-benzopyran-1-one
- 3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one These compounds share a similar benzopyran core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
62536-81-6 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-7-8-14(15(10-12)20-2)16-9-11-5-3-4-6-13(11)17(18)21-16/h3-10H,1-2H3 |
InChI Key |
ZECFEEOTLLFPEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















